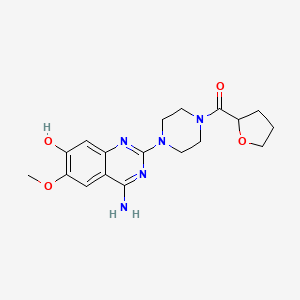

7-O-Desmethyl terazosin

Vue d'ensemble

Description

7-O-Desmethyl terazosin: is a derivative of terazosin, a quinazoline-based alpha-1 adrenergic antagonist. Terazosin is primarily used in the treatment of benign prostatic hyperplasia and hypertension . The compound this compound is characterized by the absence of a methyl group at the 7th position of the terazosin molecule .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Desmethyl terazosin typically involves the demethylation of terazosin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-O-Desmethyl terazosin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

7-O-Desmethyl terazosin exhibits similar pharmacological activities to its parent compound, terazosin. It functions primarily as an alpha-1 adrenergic receptor antagonist , leading to:

- Vasodilation : By blocking alpha-1 receptors in vascular smooth muscle, it induces relaxation of blood vessels, thereby lowering blood pressure.

- Prostate Relaxation : It alleviates urinary symptoms associated with benign prostatic hyperplasia by relaxing the smooth muscle in the prostate and bladder neck.

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several key areas:

-

Management of Benign Prostatic Hyperplasia (BPH) :

- Mechanism : The compound's action on alpha-1 receptors leads to improved urinary flow and reduced symptoms associated with BPH.

- Clinical Relevance : Studies have indicated that levels of this compound correlate with symptom relief in patients undergoing terazosin therapy.

-

Hypertension Treatment :

- Mechanism : Similar to terazosin, it lowers blood pressure through vasodilation.

- Research Findings : Clinical trials have demonstrated significant reductions in both systolic and diastolic blood pressure when patients are treated with terazosin, implicating its metabolites like this compound in these effects .

-

Potential Off-Label Uses :

- There is ongoing research into the efficacy of this compound for conditions such as:

- Chronic Prostatitis/Chronic Pelvic Pain Syndrome : Initial studies suggest potential benefits in symptom management .

- Post-Traumatic Stress Disorder (PTSD) : Investigations are underway regarding its role in alleviating nightmares associated with PTSD .

- Hyperhidrosis : Evidence suggests it may help manage excessive sweating related to selective serotonin reuptake inhibitors .

- There is ongoing research into the efficacy of this compound for conditions such as:

Case Studies and Research Insights

Several case studies have highlighted the significance of this compound in clinical practice:

- Case Study on BPH Management : A study involving patients treated with terazosin showed that higher levels of this compound were associated with improved urinary symptoms. This finding supports its potential role as a biomarker for therapeutic efficacy during treatment.

- Drug Interaction Studies : Research has explored how this compound interacts with other medications. These studies aim to understand its pharmacokinetic profile when combined with other alpha-blockers or antihypertensive agents, which could enhance treatment protocols for patients requiring multiple therapies.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Alpha-1 Adrenergic Antagonism | Induces vasodilation and prostate relaxation |

| Apoptosis Induction | Enhances transforming growth factor beta-1 expression leading to increased apoptosis in prostate cells |

| Biomarker Potential | Measurable levels correlate with therapeutic outcomes in BPH treatment |

Mécanisme D'action

7-O-Desmethyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound’s mechanism involves the inhibition of adrenaline’s action on these receptors, which is crucial in managing conditions like hypertension and benign prostatic hyperplasia .

Comparaison Avec Des Composés Similaires

Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.

Doxazosin: Another alpha-1 adrenergic antagonist with similar therapeutic uses.

Prazosin: Used for hypertension and post-traumatic stress disorder (PTSD) related nightmares.

Uniqueness: 7-O-Desmethyl terazosin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, terazosin. This structural difference can influence its binding affinity and selectivity towards alpha-1 adrenergic receptors, potentially leading to varied therapeutic effects and side effect profiles .

Activité Biologique

7-O-Desmethyl terazosin is a significant metabolite of terazosin, a selective alpha-1 adrenergic receptor antagonist primarily used for treating benign prostatic hyperplasia (BPH) and hypertension. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.

This compound functions similarly to its parent compound, terazosin, by blocking alpha-1 adrenergic receptors. This blockade leads to:

- Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Improved Urinary Flow: Reduction in smooth muscle tone in the prostate and bladder neck, alleviating symptoms of BPH.

The mechanism involves the inhibition of catecholamines that promote mitogenesis, thereby inducing apoptosis in prostate cells through pathways involving transforming growth factor beta-1 (TGF-beta1) and the caspase cascade .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism from terazosin. Key characteristics include:

- Absorption: Approximately 90% bioavailability.

- Volume of Distribution: Ranges from 25L to 30L.

- Protein Binding: High binding affinity (90-94%).

- Metabolism: Primarily hepatic with several metabolites including 6-O-demethyl and 7-O-methyl derivatives .

In Vitro Studies

Research indicates that this compound retains significant biological activity similar to terazosin. Studies have demonstrated its effectiveness in:

- Cell Proliferation Inhibition: It inhibits cell proliferation in prostate cancer cell lines, suggesting potential applications in cancer therapy .

- Apoptosis Induction: Enhances apoptosis in prostate cells via upregulation of TGF-beta1 .

Case Studies

Several case studies highlight the therapeutic applications and effects of this compound:

- Prostate Cancer Management:

- Hypertension Treatment:

Comparative Efficacy

A comparative analysis of various alpha-blockers including terazosin and its metabolites reveals:

| Compound | Mechanism | Primary Use | Efficacy Rate (%) |

|---|---|---|---|

| Terazosin | Alpha-1 antagonist | BPH, Hypertension | 70-80 |

| This compound | Alpha-1 antagonist | Potential cancer therapy | Under investigation |

| Doxazosin | Alpha-1 antagonist | BPH, Hypertension | 75-85 |

Propriétés

IUPAC Name |

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNJMTXWORLPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-90-9 | |

| Record name | 7-O-Desmethyl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-DESMETHYL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WF0NM23D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.